2-(1H-pyrazol-3-yl)propan-2-ol
Description
Properties
CAS No. |
23585-51-5 |
|---|---|
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 1h Pyrazol 3 Yl Propan 2 Ol and Its Derivatives
Multi-step Organic Synthesis Approaches to the Core Structure
The construction of the 2-(1H-pyrazol-3-yl)propan-2-ol core involves the sequential or convergent assembly of the pyrazole (B372694) ring and the propan-2-ol side chain. These multi-step approaches offer flexibility in introducing various substituents on both the heterocyclic ring and the alcohol moiety.
Formation of the Pyrazole Ring System
The synthesis of the pyrazole ring is a well-established field in heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists.
One of the most common and classic methods for pyrazole synthesis is the Knorr pyrazole synthesis , which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.com This versatile reaction allows for the preparation of a wide range of substituted pyrazoles by varying the substituents on both the dicarbonyl compound and the hydrazine. For instance, the reaction of a suitably substituted 1,3-diketone with hydrazine hydrate would lead to the formation of the corresponding pyrazole ring. The regioselectivity of this reaction, which determines the position of substituents on the final pyrazole ring, can be influenced by the reaction conditions and the nature of the substituents on the starting materials.
Another widely used approach is the reaction of α,β-unsaturated aldehydes and ketones with hydrazine derivatives. nih.gov This method typically proceeds through a Michael addition of the hydrazine to the unsaturated system, followed by intramolecular cyclization and dehydration to form the pyrazole or pyrazoline, which can be subsequently oxidized to the pyrazole. The reaction of an α,β-unsaturated ketone containing a gem-dimethyl group at the appropriate position with hydrazine would be a direct route to the pyrazole core of this compound.
1,3-Dipolar cycloaddition reactions also provide a powerful tool for the synthesis of pyrazoles. mdpi.com This approach involves the reaction of a diazo compound with an alkyne. The regioselectivity of the cycloaddition is a key consideration and is influenced by the electronic and steric properties of the substituents on both the diazo compound and the alkyne.
A summary of common methods for pyrazole ring formation is presented in the table below.
| Synthesis Method | Key Reactants | General Product |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compound, Hydrazine | Substituted Pyrazole |
| From α,β-Unsaturated Ketones | α,β-Unsaturated Ketone, Hydrazine | Pyrazole/Pyrazoline |
| 1,3-Dipolar Cycloaddition | Diazo compound, Alkyne | Substituted Pyrazole |
Introduction of the Propan-2-ol Moiety via Carbonyl Addition or Related Transformations
With the pyrazole ring in hand, the next crucial step is the introduction of the propan-2-ol group at the C3 position. This is typically achieved through the reaction of a suitable pyrazole- C3-electrophile with a nucleophilic source of the propan-2-ol moiety, or vice versa.
A common and effective method involves the use of Grignard reagents . For example, the reaction of a pyrazole-3-carboxylic acid ester with an excess of methylmagnesium bromide would lead to the formation of the tertiary alcohol, this compound. This reaction proceeds through the initial formation of a ketone intermediate, which then undergoes a second nucleophilic attack by the Grignard reagent. youtube.com Similarly, a pyrazole-3-carbaldehyde could be reacted with methylmagnesium bromide to yield a secondary alcohol, which could then be oxidized to the corresponding methyl ketone. A subsequent Grignard reaction with another equivalent of methylmagnesium bromide would furnish the desired tertiary alcohol. The synthesis of the analogous compound, 2-(pyridin-3-yl)propan-2-ol, has been successfully achieved by reacting 3-acetylpyridine with methyl lithium, demonstrating the feasibility of this approach on a similar heterocyclic system. chemicalbook.com
Alternatively, a pyrazole derivative containing a methyl ketone at the C3 position can serve as a direct precursor. The reaction of 3-acetylpyrazole with a methyl organometallic reagent, such as methylmagnesium bromide or methyllithium, would directly yield this compound.
The table below outlines key transformations for introducing the propan-2-ol moiety.
| Pyrazole Precursor | Reagent | Product |
| Pyrazole-3-carboxylic acid ester | Methylmagnesium bromide (excess) | This compound |
| 3-Acetylpyrazole | Methylmagnesium bromide/Methyllithium | This compound |
Strategic Functional Group Interconversions and Derivatizations
Once the core structure of this compound is assembled, further diversification can be achieved through strategic functional group interconversions and derivatizations at both the pyrazole nitrogen atoms and the tertiary alcohol group.
Selective Functionalization at the Pyrazole Nitrogen (N-Alkylation and N-Arylation)
The pyrazole ring possesses two nitrogen atoms, offering opportunities for selective functionalization. The regioselectivity of N-substitution is a critical aspect and is often influenced by steric and electronic factors, as well as the reaction conditions.
N-Alkylation is commonly achieved by treating the N-H pyrazole with an alkyl halide in the presence of a base. The choice of base and solvent can influence the ratio of the resulting N1 and N2 isomers. Unsymmetrical pyrazoles often yield a mixture of regioisomers, with the major product being determined by steric hindrance.
N-Arylation of pyrazoles can be accomplished using transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful method for forming C-N bonds and has been successfully applied to the N-arylation of pyrazoles. acs.org Copper-catalyzed N-arylation reactions also provide an effective alternative for coupling pyrazoles with aryl halides.
Transformations of the Tertiary Alcohol Group (e.g., Etherification, Esterification)
The tertiary alcohol group of this compound can be further modified to introduce a variety of functional groups, leading to the synthesis of diverse derivatives with potentially altered physicochemical and biological properties.
Etherification of tertiary alcohols can be challenging due to steric hindrance and the propensity for elimination reactions. However, under carefully controlled conditions, ethers can be formed. For example, reaction with an alkyl halide under Williamson ether synthesis conditions, employing a strong base to deprotonate the alcohol, can yield the corresponding ether, although this may require optimization to minimize side reactions.
Esterification of sterically hindered tertiary alcohols can also be achieved using various methods. The use of acid anhydrides in the presence of a suitable catalyst, such as a reusable solid acid catalyst, has been shown to be effective for the esterification of tertiary alcohols with high conversion and selectivity. google.com Another approach involves the in-situ formation of activated esters, for instance, using benzotriazole esters, which can then react with the tertiary alcohol. researchgate.net
Stereoselective Synthesis and Chiral Induction in Pyrazole-Propanol Derivatives
The introduction of chirality into pyrazole-containing molecules is of great interest, particularly for applications in medicinal chemistry. When the substituents on the propan-2-ol moiety are different, the carbon atom of the alcohol becomes a stereocenter. Furthermore, the synthesis of chiral pyrazole derivatives where a stereocenter is located on a substituent is an active area of research.
Chiral auxiliaries can be employed to control the stereochemical outcome of reactions. wikipedia.org For instance, a chiral auxiliary can be temporarily attached to the pyrazole ring or to a precursor molecule to direct the stereoselective addition of a nucleophile to a carbonyl group, thereby establishing the desired stereochemistry at the alcohol center. Common chiral auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam. The use of tert-butanesulfinamide as a chiral auxiliary has been reported for the stereoselective synthesis of novel pyrazole derivatives. nih.gov
Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral organocatalysts can be used to promote enantioselective reactions, such as the Michael addition of nucleophiles to α,β-unsaturated ketones, which can be a key step in the synthesis of chiral pyrazole derivatives. nih.gov For example, a chiral amine or squaramide catalyst could be used to control the enantioselective addition of a pronucleophile to a pyrazolyl-substituted α,β-unsaturated ketone, leading to a chiral pyrazole derivative.
Metal-catalyzed asymmetric synthesis is another important strategy. Chiral ligands coordinated to a metal center can induce high levels of enantioselectivity in a variety of transformations. For instance, the asymmetric addition of organozinc reagents to ketones, catalyzed by a chiral ligand, can be used to synthesize chiral tertiary alcohols. nih.gov This methodology could be applied to the synthesis of chiral this compound derivatives by using a pyrazolyl ketone as the substrate.
The following table provides an overview of stereoselective synthesis strategies.
| Strategy | Description | Example Application |
| Chiral Auxiliaries | A temporarily incorporated chiral group that directs the stereochemical outcome of a reaction. | Use of tert-butanesulfinamide to guide the synthesis of a chiral pyrazole derivative. nih.gov |
| Organocatalysis | The use of small chiral organic molecules to catalyze asymmetric reactions. | Enantioselective Michael addition to a pyrazolinone catalyzed by a chiral squaramide. rwth-aachen.de |
| Metal Catalysis | The use of a chiral ligand-metal complex to induce enantioselectivity. | Asymmetric addition of organozinc reagents to ketones to form chiral tertiary alcohols. nih.gov |
Enantioselective Routes to Chiral Pyrazole-Alcohol Structures
Accessing enantiomerically pure chiral pyrazole-alcohols is paramount for their use in medicinal chemistry and as chiral ligands or catalysts. The primary strategies involve the asymmetric reduction of prochiral ketones and the use of chiral auxiliaries to direct stereoselective transformations.
One of the most direct and powerful methods for producing chiral alcohols is the asymmetric hydrogenation or reduction of the corresponding ketone. nih.gov This approach can be applied to the synthesis of chiral pyrazole-alcohols from pyrazolyl ketone precursors. Catalytic systems, such as those developed by Noyori (ruthenium-based catalysts) or Corey-Bakshi-Shibata (CBS) reagents, are highly effective for this transformation, affording high yields and excellent enantioselectivities. nih.govliverpool.ac.uk
Another robust methodology involves the use of a chiral auxiliary—a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. rsc.orgrsc.org A notable example is the stereoselective synthesis of a novel chiral pyrazole derivative where tert-butanesulfinamide serves as the chiral auxiliary. The synthesis begins with the condensation of (R)- or (S)-tert-butanesulfinamide with an aldehyde to form a chiral sulfinimine. A subsequent stereoselective addition of an organolithium reagent to the imine, followed by desulfination and further transformations, ultimately yields the chiral pyrazole product with high enantiomeric purity. rsc.orgrsc.org This multi-step approach demonstrates how chirality can be effectively installed and transferred to create a complex pyrazole-containing stereocenter. rsc.org
| Step | Description | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Chiral Sulfinimine Formation | (R)-tert-butanesulfinamide, Aldehyde | Formation of a chiral imine intermediate. |
| 2 | Stereoselective Addition | 4-picolyl lithium | Diastereoselective formation of a new stereocenter. rsc.org |
| 3 | Auxiliary Removal & Cyclization | Acidic hydrolysis, Amination, Dehydro-cyclization | Final chiral pyrazole product with 100% ee. rsc.org |
Furthermore, cobalt-catalyzed asymmetric hydrogenation has been successfully employed to introduce chirality near the azole ring, providing another effective route to chiral pyrazole-containing structures. researchgate.netacs.org
Application of this compound and Analogues as Chiral Building Blocks or Auxiliaries
Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex molecules, such as pharmaceuticals. nih.govportico.org This approach is a cornerstone of modern drug discovery, as the biological activity of a molecule is often dependent on its stereochemistry. enamine.net Chiral pyrazole-alcohols and their derivatives, such as chiral pyrazole-amino alcohols, are valuable building blocks due to the versatile chemical properties of the pyrazole ring. sigmaaldrich.com
In addition to being synthetic targets, chiral pyrazole derivatives can themselves function as catalysts or auxiliaries in other asymmetric transformations. Research has demonstrated the synthesis of various chiral pyrazole-carboxamides and carboxylates derived from chiral amino alcohols. mjcce.org.mk These novel compounds have been successfully employed as organocatalysts in the asymmetric Henry reaction (a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde), demonstrating the utility of the chiral pyrazole scaffold in catalysis. mjcce.org.mk The presence of the pyrazole moiety and the chiral amino alcohol backbone allows for coordination with a metal co-catalyst (e.g., CuCl), creating a chiral environment that directs the stereochemical outcome of the reaction. mjcce.org.mk
| Catalyst Type | Chiral Amino Alcohol Source | Reaction Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Pyrazole-3-carboxamide (4a) | (R)-2-amino-3-methyl-1-butanol | 75 | 68 |
| Pyrazole-3-carboxamide (4b) | (R)-2-amino-1-propanol | 80 | 65 |
| Pyrazole-3-thioureide (7c) | (R)-phenylglycinol | 70 | 72 |
The synthesis described previously, which uses tert-butanesulfinamide as a chiral auxiliary to produce an enantiopure pyrazole derivative, also serves as a prime example of this concept. rsc.orgrsc.org In this context, the auxiliary is used to create a valuable chiral building block, which can then be carried forward in a synthetic sequence to produce a final target molecule, such as a potent PDE4 inhibitor. rsc.org
Chemical Reactivity and Mechanistic Investigations of 2 1h Pyrazol 3 Yl Propan 2 Ol Derivatives
Reactions at the Pyrazole (B372694) Nitrogen: N-Alkylation and N-Arylation Pathways
The pyrazole ring possesses two nitrogen atoms: a pyrrole-type nitrogen (N1) and a pyridine-type nitrogen (N2). In N-unsubstituted pyrazoles, the proton can reside on either nitrogen, leading to tautomerism, which can influence reactivity. nih.govglobalresearchonline.net The functionalization of these nitrogen atoms through N-alkylation and N-arylation is a fundamental strategy for modifying the compound's properties.
For unsymmetrically substituted pyrazoles like 2-(1H-pyrazol-3-yl)propan-2-ol, alkylation can result in a mixture of two regioisomers, with the substituent at the N1 or N2 position. semanticscholar.org The regioselectivity of these reactions is often dictated by steric hindrance and the specific reaction conditions employed. semanticscholar.orgresearchgate.net
Commonly, N-alkylation is achieved under basic conditions, where the pyrazole nitrogen is deprotonated, followed by the addition of an electrophile like an alkyl halide. semanticscholar.org Alternative methods have been developed to provide better control and yields. For instance, N-alkylation using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst offers a newer approach. semanticscholar.org Transition metal catalysis has also been explored for these transformations. semanticscholar.org
| Reaction Type | Reagents and Conditions | Outcome | Reference(s) |
| Standard N-Alkylation | Alkyl halide (e.g., R-Br), Strong Base (e.g., NaH) | Forms a mixture of N1 and N2 alkylated isomers. | semanticscholar.org |
| Acid-Catalyzed Alkylation | Trichloroacetimidates, Brønsted Acid Catalyst (e.g., TfOH) | Provides N-alkyl pyrazoles; regioselectivity is sterically controlled. | semanticscholar.org |
| Gas-Phase Alkylation | Alcohol (R-OH), Crystalline Aluminosilicate Catalyst | High-temperature (150-400°C) reaction to produce N-alkylpyrazoles. | google.com |
| N-Arylation | Aryl halides, Copper or Palladium Catalyst | Forms N-aryl pyrazoles, often with specific ligands to control regioselectivity. | organic-chemistry.org |
Transformations of the Hydroxyl Group: Oxidation and Substitution Reactions
The 2-propan-2-ol substituent on the pyrazole ring features a tertiary alcohol. This structural feature is critical to its reactivity, particularly in oxidation reactions.
Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions because they lack the alpha-hydrogen atom necessary for the reaction mechanism to proceed. youtube.com The carbon atom bearing the hydroxyl group is not bonded to any hydrogen atoms. Therefore, reagents like pyridinium (B92312) chlorochromate (PCC), Collins reagent, or chromic acid (H₂CrO₄) will not oxidize this compound to a ketone. youtube.comvanderbilt.edu Forcing conditions with strong oxidizing agents would likely lead to the cleavage of carbon-carbon bonds rather than selective oxidation of the alcohol.
Substitution: While direct oxidation is not feasible, the hydroxyl group can undergo nucleophilic substitution reactions. The hydroxyl group itself is a poor leaving group; therefore, it must first be converted into a more stable leaving group. msu.edulibretexts.org A common method is to perform the reaction in the presence of a strong acid, which protonates the hydroxyl group to form an oxonium ion (-OH₂⁺). libretexts.org This species can then readily depart as a water molecule, allowing for a nucleophile to attack the resulting carbocation in an SN1 reaction or, for primary alcohols, undergo an SN2 reaction. libretexts.orgodinity.com
| Transformation Type | Reagents | Mechanism | Product Type | Reference(s) |
| Conversion to Alkyl Halide | Concentrated HX (e.g., HBr, HCl) | SN1 | 3-(2-halopropan-2-yl)-1H-pyrazole | libretexts.org |
| Conversion to Tosylate | Tosyl chloride (TsCl), Pyridine | Activation of OH group | A better leaving group for subsequent SN2 reactions. | nih.gov |
| Conversion to Azide (B81097) | Triphenylphosphine, Diethyl azodicarboxylate (DEAD), Hydrazoic acid (HN₃) | Mitsunobu Reaction | 3-(2-azidopropan-2-yl)-1H-pyrazole | nih.gov |
Electrophilic and Nucleophilic Substitutions on the Pyrazole Ring System
The aromatic pyrazole ring exhibits distinct reactivity at its carbon positions (C3, C4, and C5) towards electrophilic and nucleophilic reagents. nih.gov The distribution of electrons in the ring makes the C4 position the most electron-rich and therefore the most susceptible to electrophilic aromatic substitution. globalresearchonline.netnih.govrrbdavc.org In contrast, the C3 and C5 positions are relatively electron-deficient, making them potential sites for nucleophilic attack, especially if a good leaving group is present. researchgate.netnih.gov
Electrophilic Substitution: Reactions such as nitration, sulfonation, and halogenation occur preferentially at the C4 position. globalresearchonline.net The pyridine-like nitrogen atom deactivates the adjacent C3 and C5 positions towards electrophilic attack. rrbdavc.org
Nucleophilic Substitution: Nucleophilic aromatic substitution on the pyrazole ring is less common and generally requires the presence of a leaving group, such as a halogen, at the C3 or C5 position. The electron-withdrawing nature of the ring nitrogens facilitates the attack of a nucleophile at these positions.
| Ring Position | Reactivity Towards Electrophiles | Reactivity Towards Nucleophiles | Rationale | Reference(s) |
| C3 | Deactivated | Susceptible (with leaving group) | Adjacent to pyridine-like nitrogen; electrophilic character. | researchgate.netnih.gov |
| C4 | Activated | Unreactive | Highest electron density; most nucleophilic carbon. | globalresearchonline.netnih.govrrbdavc.org |
| C5 | Deactivated | Susceptible (with leaving group) | Adjacent to pyrrole-like nitrogen; electrophilic character. | researchgate.netnih.gov |
Ring Transformations and Rearrangement Mechanisms Involving the Pyrazole Moiety
While the pyrazole ring is aromatic and generally stable, it can undergo ring transformations and rearrangements under specific conditions, leading to the formation of different heterocyclic or acyclic structures. These reactions often depend on the nature and position of the substituents on the pyrazole ring.
Ring Opening: Oxidative ring-opening of 1H-pyrazol-5-amines has been reported to yield 3-diazenylacrylonitrile derivatives under mild, metal-free conditions. researchgate.net In other systems, pyrazolines (dihydropyrazoles) can undergo ring opening upon reaction with activated alkynes, eliminating a side group to form new pyrazole dicarboxylates. rsc.org The presence of specific functional groups, such as adjacent azide and nitro groups, can also facilitate ring opening upon heating. mdpi.com
Rearrangements: Certain pyrazole derivatives can undergo complex rearrangements. For example, some pyrazolones equipped with propargyl or allyl ether side chains have been shown to undergo researchgate.netrsc.org-Wittig type rearrangements. nih.gov Another novel transformation involves the treatment of phenyl(4-pyridazinyl)methanols with acid at high temperatures, which causes a rearrangement into C-4 substituted pyrazole derivatives. scholarsportal.info These examples, while not specific to this compound, illustrate the potential for the pyrazole moiety to participate in sophisticated mechanistic pathways leading to significant structural changes.
Coordination Chemistry of 2 1h Pyrazol 3 Yl Propan 2 Ol As a Ligand
Synthesis and Characterization of Metal Complexes
No specific methods for the synthesis of metal complexes with 2-(1H-pyrazol-3-yl)propan-2-ol have been reported. Characterization data, which would typically include techniques such as X-ray crystallography, IR spectroscopy, and elemental analysis, are consequently unavailable.
Design and Assembly of Mononuclear and Polynuclear Coordination Compounds
There is no information on the design principles or reaction conditions that would lead to the formation of either single-metal (mononuclear) or multi-metal (polynuclear) complexes with this particular ligand.
Ligand Chelation Modes and Coordination Environments (e.g., N, O Donor Atoms)
While pyrazole-based ligands can coordinate to metals through their nitrogen atoms, and the alcohol group offers a potential oxygen donor site, the specific chelation behavior of this compound has not been experimentally determined. The coordination environments around metal centers in its complexes are unknown.
Electronic and Magnetic Properties of Metal-Pyrazole-Alcohol Complexes
Data regarding the electronic properties, such as UV-Vis absorption spectra, and the magnetic behavior of metal complexes derived from this compound are not present in the scientific literature.
Supramolecular Architectures and Hydrogen Bonding Interactions in Solid-State Complexes
The role of the pyrazole (B372694) N-H and the alcohol O-H groups in forming hydrogen-bonded networks and directing the assembly of supramolecular architectures in the solid state has not been investigated for complexes of this compound.
Catalytic Applications of Metal Complexes Derived from 2 1h Pyrazol 3 Yl Propan 2 Ol
Homogeneous Catalysis Using Pyrazole-Alcohol Ligands
Metal complexes derived from pyrazole-alcohol ligands are highly effective in homogeneous catalysis, where the catalyst and reactants exist in the same phase. The solubility and tunable nature of these complexes allow for high efficiency and selectivity under relatively mild reaction conditions. The protic N-H group of the pyrazole (B372694) ring, in particular, can play a crucial role in catalytic cycles through metal-ligand cooperation. semanticscholar.orgnih.gov
Oxidation and Reduction Processes (e.g., 2,6-dimethylphenol (B121312) oxidation)
Complexes of pyrazole-containing ligands have demonstrated significant activity in oxidation catalysis. For instance, copper(II) complexes formed in situ with various pyrazole-based ligands are effective catalysts for the oxidation of phenolic substrates like catechol and 2-aminophenol. bohrium.comrsc.org These reactions often model the activity of enzymes such as catechol oxidase and phenoxazinone synthase. bohrium.comresearchgate.net
In a typical process, the pyrazole ligand coordinates to the copper(II) center, creating an active species that can bind the phenolic substrate. The subsequent reaction involves the aerobic oxidation of the substrate to the corresponding quinone or iminoquinone. rsc.orgresearchgate.net The catalytic efficiency is influenced by several factors, including the structure of the pyrazole ligand, the nature of the metal salt's counter-ion (e.g., acetate (B1210297), chloride), and the solvent. bohrium.comresearchgate.net For example, in the oxidation of catechol, copper(II) acetate combined with a pyrazole-based ligand in methanol (B129727) has shown high reaction rates. researchgate.net This catalytic system's principles can be extended to the oxidation of other substituted phenols, such as 2,6-dimethylphenol, which is an important industrial precursor to polyphenylene oxide polymers. The mechanism is believed to involve the formation of a Cu(II)-phenolate complex, followed by electron transfer to generate a phenoxyl radical and a Cu(I) species, which is then re-oxidized by molecular oxygen to complete the catalytic cycle. nih.gov
Transfer Hydrogenation of Ketones and Other Carbonyl Compounds
One of the most well-documented applications for metal complexes with protic pyrazole-containing ligands is the transfer hydrogenation of ketones and other carbonyl compounds. semanticscholar.org Ruthenium(II) complexes, in particular, have been shown to be exceptionally active catalysts for this transformation, using inexpensive and readily available hydrogen donors like 2-propanol. worktribe.comdicp.ac.cn
The reaction involves the transfer of hydrogen from the alcohol solvent to the ketone, producing a secondary alcohol and acetone. The process is typically conducted in the presence of a base, such as potassium isopropoxide or potassium tert-butoxide. mdpi.com The high activity of catalysts bearing ligands with an N-H functionality is a notable feature. worktribe.comworktribe.com This "N-H effect" is rationalized by a metal-ligand bifunctional mechanism where the pyrazole N-H group participates directly in the hydrogen transfer step, facilitating a concerted, outer-sphere hydride transfer from the metal and a proton transfer from the ligand to the carbonyl substrate. webofproceedings.org This avoids the need for a vacant coordination site on the metal, often leading to higher catalytic rates. dicp.ac.cn
The versatility of these catalysts has been demonstrated across a wide range of aryl ketones, with research showing excellent yields and, in the case of chiral ligands, high enantioselectivity. dicp.ac.cnmdpi.com
Table 1: Catalytic Transfer Hydrogenation of Various Ketones Using a Representative Ruthenium(II)/Unsymmetrical NNN Ligand System Note: The data presented is based on analogous pyridyl–benzimidazolyl-based NNN ligand systems to illustrate the typical performance of this catalyst class.
| Entry | Substrate (Ketone) | Time (min) | Conversion (%) | Product (Alcohol) | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone | 1 | >99 | 1-Phenylethanol | 90 |
| 2 | 2'-Chloroacetophenone | 4 | >99 | 1-(2-Chlorophenyl)ethanol | 96 |
| 3 | 3'-Methoxyacetophenone | 5 | >99 | 1-(3-Methoxyphenyl)ethanol | 95 |
| 4 | 4'-Bromoacetophenone | 1 | >99 | 1-(4-Bromophenyl)ethanol | 89 |
| 5 | Propiophenone | 10 | 98 | 1-Phenylpropan-1-ol | 97 |
| 6 | 1-Tetralone | 30 | 99 | 1,2,3,4-Tetrahydronaphthalen-1-ol | 93 |
Data sourced from studies on highly active Ru(II) complexes with unsymmetrical NNN ligands. dicp.ac.cn
Carbon-Carbon Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon bonds. The performance of these catalysts is highly dependent on the supporting ligands, which modulate the stability and reactivity of the palladium center. Pyrazole-based ligands have emerged as effective ancillary ligands in this context, particularly for the Suzuki-Miyaura coupling of aryl halides with boronic acids. umich.edulookchem.com
A pyrazole-tethered phosphine (B1218219) ligand, for example, can facilitate efficient coupling between various aryl halides (chlorides, bromides) and phenylboronic acids. umich.edulookchem.com The pyrazole moiety acts as a hemilabile N-donor, which can coordinate to the palladium center to stabilize catalytic intermediates while also being able to dissociate to open a coordination site for substrate binding. The electronic and steric properties of the ligand can be fine-tuned by modifying substituents on both the pyrazole and phosphine components, allowing for optimization for challenging substrates, such as deactivated aryl chlorides or unstable heteroaryl boronic acids. umich.edunih.gov The general mechanism for Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination. mdpi.com The pyrazole ligand stabilizes the active Pd(0) species and facilitates the key steps within the cycle. umich.edu
Heterogeneous Catalysis and Design of Supported Catalysts
While homogeneous catalysts offer high activity and selectivity, their separation from the product mixture can be challenging and costly. Immobilizing these catalysts onto solid supports creates heterogeneous systems that are easily recoverable and reusable. Pyrazole-alcohol metal complexes can be anchored to inorganic supports like silica (B1680970) or magnetic nanoparticles. researchgate.netnih.gov
One common method involves functionalizing the silica surface with a spacer arm, such as 3-glycidoxypropyltrimethoxysilane, which can then be used to covalently attach the pyrazole ligand. researchgate.net This approach ensures that the catalytically active complex is permanently bound to the support, preventing leaching into the reaction medium. For example, a tetrahydrodipyrazolopyridine ligand has been successfully immobilized on silica-coated magnetic nanoparticles (Fe3O4@SiO2) to create a magnetically separable basic catalyst. nih.gov Similarly, palladium complexes have been supported on aluminum-doped mesoporous silica, where the support's acidic sites can work in concert with the metal center to activate substrates, such as allylic alcohols in allylation reactions. nii.ac.jp This strategy could be applied to 2-(1H-pyrazol-3-yl)propan-2-ol, where the alcohol group provides a convenient handle for covalent immobilization, leading to robust and recyclable catalysts for a variety of transformations.
Mechanistic Elucidation of Catalytic Cycles
Understanding the reaction mechanism is crucial for optimizing catalyst performance and designing new, more efficient systems. For metal complexes of protic pyrazole ligands, a key mechanistic feature is the concept of metal-ligand cooperation. semanticscholar.orgnih.gov
In the transfer hydrogenation of ketones, the catalytic cycle is believed to involve a bifunctional mechanism. webofproceedings.org The process begins with the coordination of the pyrazole ligand to the ruthenium precursor. In the presence of a base, the hydrogen donor (2-propanol) coordinates to the metal, and a ruthenium-hydride species is formed via β-hydride elimination, releasing acetone. webofproceedings.org The crucial step is the hydrogen transfer to the ketone. Instead of the ketone first coordinating to the metal, an outer-sphere mechanism is proposed where the ruthenium-hydride and the proton on the pyrazole's N-H group are transferred simultaneously to the carbonyl oxygen and carbon, respectively. webofproceedings.orgnsf.gov This concerted pathway lowers the activation energy of the reaction and accounts for the high efficiency of catalysts with protic N-H functionalities.
In palladium-catalyzed C-C coupling reactions, the mechanism follows the traditional steps of a cross-coupling cycle. mdpi.com
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) intermediate.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Throughout this cycle, the pyrazole ligand remains coordinated to the palladium, providing the necessary electronic and steric environment to stabilize the different oxidation states of the metal and promote each step of the reaction. umich.edu
Theoretical and Computational Chemistry Studies on 2 1h Pyrazol 3 Yl Propan 2 Ol
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the molecular properties of pyrazole (B372694) derivatives. dntb.gov.uaresearchgate.net These methods provide detailed insights into the electronic structure and energy of molecules. dntb.gov.ua For a molecule like 2-(1H-pyrazol-3-yl)propan-2-ol, DFT would be a suitable method to balance computational cost and accuracy in predicting its characteristics. dntb.gov.ua
Electronic Structure, Charge Distribution, and Frontier Molecular Orbitals (FMO)
The electronic structure of this compound would be characterized by the distribution of electrons within the molecule. DFT calculations could generate electron density maps, illustrating the regions of high and low electron density. This would reveal the electronegative nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group as areas of higher electron density.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the chemical reactivity of the molecule. The energy gap between the HOMO and LUMO would indicate the molecule's chemical stability and reactivity. For pyrazole derivatives, the FMO analysis helps in understanding their interaction with biological targets.
A hypothetical representation of FMO data is presented in Table 1.
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | 2.1 |
| HOMO-LUMO Gap | 8.6 |
Note: This data is illustrative and not based on actual experimental or computational results.
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure and flexibility of this compound can be explored through conformational analysis. By rotating the single bonds, particularly the bond connecting the propan-2-ol group to the pyrazole ring, different conformers (spatial arrangements of atoms) can be identified. Quantum chemical calculations would then be used to determine the relative energies of these conformers, identifying the most stable (lowest energy) conformation.
Intramolecular interactions, such as hydrogen bonding between the hydroxyl group and a nitrogen atom of the pyrazole ring, could play a significant role in stabilizing certain conformations. Theoretical studies on similar molecules have highlighted the importance of such interactions. wuxiapptec.com
Prediction and Validation of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data for validation.
For this compound, theoretical ¹H and ¹³C NMR chemical shifts could be calculated. These predictions are valuable for assigning the signals in experimentally obtained NMR spectra. Discrepancies between calculated and experimental shifts can provide insights into solvent effects or specific molecular conformations.
Similarly, vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be computed. These calculations help in assigning the various vibrational modes of the molecule, such as the stretching and bending of the O-H, N-H, C-N, and C-C bonds. A hypothetical comparison of calculated and experimental vibrational frequencies is shown in Table 2.
Table 2: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| O-H stretch | 3500 | 3450 |
| N-H stretch | 3300 | 3280 |
| C=N stretch | 1620 | 1610 |
| C-O stretch | 1150 | 1145 |
Note: This data is illustrative and not based on actual experimental or computational results.
Molecular Dynamics (MD) Simulations for Solvent Effects and Molecular Interactions
While quantum chemical calculations are typically performed on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations can be used to study the behavior of this compound in a solvent, such as water. MD simulations model the movement of atoms and molecules over time, providing insights into how the solvent affects the conformation and dynamics of the solute. These simulations are crucial for understanding the behavior of the molecule in a biological environment.
Reaction Pathway Analysis and Transition State Elucidation
Theoretical chemistry can also be employed to investigate the potential chemical reactions of this compound. For instance, the alkylation of the pyrazole ring is a common reaction for this class of compounds. wuxiapptec.com Computational methods can be used to map out the reaction pathway, identifying the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Such studies are vital for understanding the reactivity and for designing new synthetic routes. wuxiapptec.com
Advanced Spectroscopic and Structural Characterization Beyond Identification
Multidimensional Nuclear Magnetic Resonance (NMR) for Complex Structure Elucidation and Tautomerism Studies
Multidimensional NMR spectroscopy is a powerful tool for the complete structural assignment of "2-(1H-pyrazol-3-yl)propan-2-ol" and for investigating the dynamic process of annular tautomerism inherent to the pyrazole (B372694) ring. bohrium.comresearchgate.netnih.gov While one-dimensional ¹H and ¹³C NMR provide initial information, 2D techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignments of all proton and carbon signals, especially for the pyrazole ring system.
A significant aspect of pyrazole chemistry is the existence of tautomers, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the ring. nih.govglobalresearchonline.net NMR spectroscopy, particularly through the analysis of chemical shifts and coupling constants at varying temperatures, can determine the equilibrium constants and activation energies associated with this proton transfer. bohrium.comfu-berlin.de For instance, in nonpolar solvents, pyrazole derivatives often exist as hydrogen-bonded dimers, while in polar solvents like DMSO, monomeric species predominate. nih.govresearchgate.netnih.gov Low-temperature NMR studies can slow down the proton exchange rate, allowing for the observation of separate signals for the distinct tautomeric forms. fu-berlin.de
Table 1: Representative NMR Data for Pyrazole Derivatives
| Nucleus | Chemical Shift Range (ppm) | Coupling Constants (Hz) | Notes |
|---|---|---|---|
| ¹H (pyrazole ring) | 5.9 - 7.7 | J(H,H) = 2-3 | Chemical shifts are sensitive to substituent effects and tautomeric form. nih.gov |
| ¹³C (pyrazole C3/C5) | 127 - 143 | ¹J(C,H) ≈ 188 | The chemical shifts of C3 and C5 are key indicators of the predominant tautomer. nih.gov |
| ¹³C (pyrazole C4) | 98 - 105 | ¹J(C,H) ≈ 182 |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characteristics
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within "this compound". ksu.edu.sayoutube.com These methods are complementary; IR spectroscopy is sensitive to changes in the dipole moment during a vibration, while Raman spectroscopy detects changes in polarizability. ksu.edu.sa
Key vibrational modes for this compound include:
O-H stretch: A broad band in the IR spectrum, typically around 3200-3600 cm⁻¹, characteristic of the hydroxyl group and influenced by hydrogen bonding.
N-H stretch: A sharp to broad band in the IR spectrum, usually in the region of 3100-3500 cm⁻¹, corresponding to the pyrazole N-H bond. Its position and shape can provide insights into hydrogen bonding and tautomerism.
C-N and C=N stretches: These appear in the fingerprint region of the IR and Raman spectra (typically 1400-1650 cm⁻¹) and are characteristic of the pyrazole ring.
C-O stretch: A strong band in the IR spectrum, generally in the 1050-1260 cm⁻¹ range, from the tertiary alcohol.
C-H stretches: Found in the 2850-3000 cm⁻¹ region for the methyl groups.
Raman spectroscopy is particularly useful for observing the symmetric vibrations of the pyrazole ring, which may be weak in the IR spectrum. nih.gov The combination of IR and Raman data allows for a comprehensive analysis of the molecule's vibrational framework. rsc.org
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| -OH | Stretching | 3200-3600 (broad) | IR |
| >N-H | Stretching | 3100-3500 | IR |
| Pyrazole Ring | C=N, C-N Stretching | 1400-1650 | IR, Raman |
| C(CH₃)₂-OH | C-O Stretching | 1050-1260 | IR |
This table is interactive. You can sort and filter the data by clicking on the column headers.
X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structure Determination
Furthermore, this method reveals the supramolecular architecture, detailing the intermolecular interactions such as hydrogen bonding and π-π stacking that govern the crystal packing. mdpi.comresearchgate.netnih.gov The N-H and O-H groups of "this compound" are expected to be key players in forming hydrogen-bonded networks, potentially leading to dimers, trimers, or more extended chains and sheets. nih.govresearchgate.net The analysis of these non-covalent interactions is crucial for understanding the physical properties of the compound in the solid state. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Mechanistic Intermediates and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is a critical tool for determining the exact molecular formula of "this compound" by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments, coupled with HRMS, allow for the detailed study of the compound's fragmentation pathways. researchgate.net
By subjecting the molecular ion to collision-induced dissociation, characteristic fragment ions are produced. The analysis of these fragments provides valuable structural information. For "this compound," expected fragmentation patterns could include:
Loss of a water molecule (M-18) from the tertiary alcohol. youtube.com
Loss of a methyl radical (M-15) from the isopropyl group.
Cleavage of the pyrazole ring, leading to characteristic nitrogen-containing fragments. researchgate.net
Alpha-cleavage adjacent to the hydroxyl group, a common fragmentation for alcohols. youtube.com
Understanding these fragmentation patterns is not only important for structural elucidation but can also be applied to identify related compounds in complex mixtures.
Table 3: Predicted Fragmentation Ions for this compound
| m/z Value (Predicted) | Proposed Fragment | Neutral Loss |
|---|---|---|
| 126.0793 | [C₆H₁₀N₂O]⁺ | (Molecular Ion) |
| 111.0558 | [C₅H₇N₂O]⁺ | CH₃ |
| 108.0687 | [C₆H₈N₂]⁺ | H₂O |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation
UV-Vis spectroscopy probes the electronic transitions within a molecule. For "this compound," the pyrazole ring, being an aromatic heterocycle, is the primary chromophore. The absorption bands observed in the UV-Vis spectrum correspond to π→π* and n→π* transitions within the pyrazole system. The position and intensity of these bands can be influenced by the solvent polarity and the substitution pattern on the ring.
This technique is also particularly useful for studying the formation of metal complexes. ksu.edu.sa The pyrazole nitrogen atoms can act as ligands, coordinating to metal ions. Upon complexation, changes in the electronic environment of the pyrazole ring often lead to shifts in the UV-Vis absorption bands (either to longer wavelengths, a bathochromic shift, or to shorter wavelengths, a hypsochromic shift). By monitoring these changes, the stoichiometry and stability of the resulting metal complexes can be investigated.
Molecular Mechanisms of Biological Interaction for Pyrazole Alcohol Derivatives
Enzyme Inhibition Studies: Molecular Level Insights
Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition Mechanisms
Derivatives of pyrazole (B372694) have been identified as inhibitors of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. While direct studies on 2-(1H-pyrazol-3-yl)propan-2-ol are not extensively documented in publicly available research, the inhibition mechanism can be inferred from studies on analogous compounds such as 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives. mdpi.com These compounds have demonstrated potent inhibition of DHODH, which is linked to their antiviral and immunosuppressive effects. mdpi.comnih.gov
The molecular interaction likely involves the pyrazole core acting as a scaffold, positioning key functional groups to interact with the active site of DHODH. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with amino acid residues within the enzyme's binding pocket. The propan-2-ol substituent at the 3-position of the pyrazole ring could further enhance binding affinity through additional hydrogen bonding or van der Waals interactions. Molecular docking studies on various pyrazole derivatives have shown that the pyrazole ring can fit deeply within the binding pocket of target proteins, forming stable complexes. nih.gov
The inhibitory action of these compounds on DHODH disrupts the synthesis of pyrimidines, which are essential for DNA and RNA synthesis. This leads to a reduction in cellular proliferation and viral replication, highlighting the therapeutic potential of this class of molecules. nih.gov
Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition Mechanisms
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are associated with an increased risk of Parkinson's disease, making LRRK2 a significant therapeutic target. nih.gov A number of pyrazole-containing compounds have been developed as potent and selective inhibitors of LRRK2 kinase activity. nih.gov Although specific kinetic and binding data for this compound are not available, the general mechanism of inhibition by pyrazole-based compounds can be examined through available crystal structures of LRRK2 in complex with various inhibitors. pdbj.orgnih.govrcsb.orgrcsb.org
These inhibitors typically bind to the ATP-binding site of the LRRK2 kinase domain, acting as competitive inhibitors. The pyrazole core is often a key pharmacophore that mimics the adenine (B156593) part of ATP, forming hydrogen bonds with the hinge region of the kinase. Substituents on the pyrazole ring play a critical role in determining potency and selectivity by occupying adjacent hydrophobic pockets. The 2-hydroxypropyl group of this compound could potentially form additional interactions with polar residues in the active site, thereby influencing the inhibitor's affinity and residence time. The discovery of biaryl-1H-pyrazoles as novel G2019S-LRRK2 kinase inhibitors underscores the versatility of the pyrazole scaffold in designing selective LRRK2 inhibitors. nih.gov
Receptor Binding and Allosteric Modulation Studies at the Molecular Level
While direct evidence of this compound acting as a receptor binder or allosteric modulator is not prominent in the literature, the pyrazole scaffold is a common feature in molecules that exhibit such activities. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's response to its endogenous ligand. researchgate.net
For instance, pyrazole derivatives have been investigated as partial agonists for the nicotinic acid receptor. researchgate.net The affinity and intrinsic activity of these compounds are influenced by the substituents on the pyrazole ring. The propan-2-ol group in this compound could potentially interact with an allosteric binding site on a G protein-coupled receptor (GPCR), modulating its signaling cascade. The structural features of the pyrazole ring and its substituents determine the nature of the interaction, whether it be agonistic, antagonistic, or allosteric. Studies on pyrazole derivatives' binding to cytochrome P450 enzymes have also highlighted how structural differences impact affinity and cooperative interactions. nih.gov
Structure-Activity Relationship (SAR) Studies: Molecular Design Principles for Target Modulation
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For pyrazole-based inhibitors, SAR studies have revealed several key molecular design principles. The substitution pattern on the pyrazole ring significantly influences biological activity.
In the context of DHODH inhibition by 2-(3-alkoxy-1H-pyrazol-1-yl)azines, the nature of the substituent at the 3-position of the pyrazole ring is critical for inhibitory potency. nih.gov Similarly, for pyrazolo[4,3-c]pyridines as inhibitors of PEX14-PEX5 protein-protein interaction, substitutions at the N-1 position of the pyrazole did not drastically alter binding, suggesting other positions are more critical for interaction. acs.org
For this compound, the propan-2-ol group at the 3-position is a key feature. SAR studies on 3-substituted pyrazoles have shown that modifications at this position can significantly impact inhibitory activity against various targets. sci-hub.se The size, polarity, and hydrogen-bonding capacity of the substituent at this position can be fine-tuned to achieve optimal interaction with the target protein. For example, in the development of MALT1 protease inhibitors, derivatization of the 3-position of 1H-pyrazoles led to compounds with potent cellular activity. sci-hub.se
| Compound/Derivative Class | Target | Key SAR Findings | Reference |
| 2-(3-Alkoxy-1H-pyrazol-1-yl)azines | DHODH | Substituents at the 3-position of the pyrazole ring are critical for inhibitory activity. | nih.gov |
| Pyrazolo[4,3-c]pyridines | PEX14-PEX5 | N-1 position substituents on the pyrazole do not significantly alter binding. | acs.org |
| 3-Substituted Pyrazoles | MALT1 Protease | Derivatization at the 3-position can lead to potent cellular activity. | sci-hub.se |
| Pyrazolo[3,4-d]pyrimidines | FLT3/VEGFR2 | Structural optimization of substituents led to potent multikinase inhibitors. | acs.org |
Cellular Target Identification and Biochemical Pathway Modulation (Focus on Molecular Biology)
Identifying the cellular targets of small molecules is fundamental to understanding their mechanism of action and potential therapeutic applications. For a compound like this compound, a variety of molecular biology techniques could be employed for target deconvolution.
One powerful approach is activity-guided proteomic profiling , which can identify the protein targets of a bioactive compound directly in a cellular context. This method relies on the principle that the binding of a small molecule can alter the thermal stability of its target protein. By treating cell lysates or intact cells with the compound and then subjecting them to a temperature gradient, stabilized or destabilized proteins can be identified by mass spectrometry. nih.govbiorxiv.org
Another technique is the use of chemical probes . A derivative of this compound could be synthesized with a "clickable" tag (e.g., an alkyne or azide). This probe would be introduced to cells, where it would bind to its target(s). Subsequent click chemistry with a reporter molecule (e.g., biotin (B1667282) or a fluorophore) would allow for the isolation and identification of the target proteins.
Once a target is identified, its role in biochemical pathways can be investigated. For example, if this compound were found to inhibit a specific kinase, downstream signaling events could be monitored using techniques like Western blotting for phosphoproteins or transcriptomic analysis (e.g., RNA-seq) to assess changes in gene expression. This would provide a comprehensive picture of how the compound modulates cellular function at the molecular level.
| Technique | Principle | Application for this compound |
| Activity-Guided Proteomic Profiling | Ligand binding alters the thermal stability of the target protein. | Identification of direct protein targets in cell lysates or intact cells. |
| Chemical Probes with Click Chemistry | A tagged derivative of the compound is used to isolate and identify binding partners. | Covalent labeling and subsequent purification of target proteins. |
| Western Blotting | Detection of specific proteins and their post-translational modifications. | Analysis of downstream signaling effects upon target inhibition. |
| Transcriptomics (RNA-seq) | Global analysis of gene expression changes. | Understanding the broader impact of the compound on cellular pathways. |
Emerging Applications and Functional Materials
Utilization as Versatile Building Blocks for Complex Chemical Entities
The pyrazole (B372694) ring system is a cornerstone in synthetic chemistry, serving as a "biologically privileged" scaffold in the development of pharmaceuticals and other functional molecules. nih.gov The structure of 2-(1H-pyrazol-3-yl)propan-2-ol, featuring a pyrazole core with a tertiary alcohol group, presents multiple reactive sites for the construction of more complex chemical entities. chemscene.comachemblock.com
The pyrazole nucleus itself is a five-membered N-heteroaromatic ring that can be functionalized at various positions. nih.gov The presence of two adjacent nitrogen atoms allows for a range of chemical transformations, including N-arylation and N-alkylation reactions, which are fundamental in the synthesis of diverse pyrazole derivatives. organic-chemistry.org The carbon atoms of the ring can also participate in various coupling reactions to introduce additional functional groups.
The tertiary alcohol moiety, propan-2-ol, attached to the pyrazole ring at the 3-position, offers further opportunities for chemical modification. This functional group can be a precursor for the introduction of other functionalities or can be involved in condensation reactions to build larger molecular frameworks. The combination of the reactive pyrazole ring and the functional side chain makes this compound a potentially valuable synthon for the synthesis of novel heterocyclic compounds with tailored properties. mdpi.comresearchgate.net While specific examples of its direct use are still emerging, the fundamental reactivity of its constituent parts points to a promising future in the synthesis of complex molecules. researchgate.netresearchgate.net
Corrosion Inhibition Mechanisms and Adsorption Science on Metal Surfaces
Recent studies have highlighted the potential of pyrazole derivatives as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.net The efficacy of these compounds lies in their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption is facilitated by the presence of heteroatoms (nitrogen), lone pairs of electrons, and π-electron systems within the pyrazole ring. researchgate.net
The adsorption process can occur through a combination of physical and chemical interactions. Physical adsorption involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecules, while chemical adsorption involves the sharing of electrons between the heteroatoms of the pyrazole ring and the vacant d-orbitals of the metal atoms, leading to the formation of coordinate bonds. researchgate.net
Several studies on pyrazole derivatives have demonstrated their effectiveness in inhibiting the corrosion of steel in hydrochloric acid solutions. The formation of a protective film on the metal surface has been confirmed by various techniques, including electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP). researchgate.net The adsorption of these inhibitors often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.net
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Adsorption Isotherm | Reference |
|---|---|---|---|---|
| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate | 1 x 10⁻³ | 90.2 | Langmuir | researchgate.net |
Development of Fluorescent Probes and Sensors
The inherent fluorescence properties of the pyrazole nucleus have led to its exploration in the development of chemosensors for the detection of various metal ions. globalresearchonline.net The design of these fluorescent probes often involves the strategic functionalization of the pyrazole ring with specific recognition moieties that can selectively bind to target analytes. This binding event then triggers a change in the fluorescence properties of the molecule, such as an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal, allowing for the detection and quantification of the analyte. globalresearchonline.net
Pyrazole-based fluorescent sensors have shown promise in the detection of a range of metal ions, including zinc (Zn²⁺), iron (Fe³⁺), and copper (Cu²⁺). globalresearchonline.net The selectivity of these sensors is determined by the nature of the chelating groups attached to the pyrazole core. For instance, the introduction of specific donor atoms like nitrogen and oxygen can lead to selective coordination with particular metal ions.
The development of these sensors is a rapidly growing field, with researchers continuously designing and synthesizing new pyrazole derivatives with improved sensitivity, selectivity, and photophysical properties. The versatility of the pyrazole scaffold allows for fine-tuning of its fluorescence characteristics to suit specific applications in environmental monitoring, biological imaging, and clinical diagnostics.
| Probe Type | Target Ion | Fluorescence Response | Reference |
|---|---|---|---|
| Pyrazole-based Schiff base | Zn²⁺ | Turn-on | globalresearchonline.net |
| Pyrazoline derivative | Fe³⁺ | Turn-off | globalresearchonline.net |
Applications in Agrochemical Research (Focus on Synthetic Analogues)
The pyrazole moiety is a key component in a number of commercially successful agrochemicals, particularly fungicides. nih.gov The fungicidal activity of many pyrazole derivatives is attributed to their ability to inhibit the succinate (B1194679) dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. nih.gov This inhibition disrupts the energy production process in the fungal cells, leading to their death.
Synthetic analogues of this compound, where the propan-2-ol side chain is modified or the pyrazole ring is further substituted, are being investigated for their potential as new agrochemicals. The goal is to develop next-generation fungicides that are more effective against resistant fungal strains and have minimal impact on non-target organisms.
| Compound | Target Fungus | EC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | 0.37 | nih.gov |
Conclusion and Future Research Perspectives
Summary of Key Academic Contributions and Advancements
A thorough review of the current academic literature reveals that direct research focusing on 2-(1H-pyrazol-3-yl)propan-2-ol is sparse. Its primary recognition comes from its inclusion in chemical supplier catalogs, where it is listed as a building block for organic synthesis. While specific studies detailing its unique contributions or advancements are not prominent, its value can be inferred from the broader context of pyrazole (B372694) chemistry. Pyrazole-containing compounds are integral to the development of pharmaceuticals, agrochemicals, and functional materials. The presence of a tertiary alcohol functional group on the pyrazole ring in this compound suggests its potential utility as a synthon for introducing specific structural motifs in more complex molecules.
Basic physicochemical properties of the compound have been computationally predicted and are available through various chemical databases.
| Property | Value |
|---|---|
| Molecular Formula | C6H10N2O |
| Molecular Weight | 126.16 g/mol |
| XLogP3 | -0.1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 48.9 Ų |
Unexplored Research Avenues and Methodological Challenges
The limited specific research on this compound presents a fertile ground for new investigations. Several unexplored avenues and methodological challenges can be identified.
Unexplored Research Avenues:
Bioactivity Screening: There is a significant opportunity to investigate the biological properties of this compound and its derivatives. Given that many pyrazole-based compounds exhibit a wide range of pharmacological activities, screening this compound for potential therapeutic applications is a logical next step.
Coordination Chemistry: The pyrazole ring is an excellent ligand for metal ions. The synthesis and characterization of metal complexes with this compound could lead to new catalysts or materials with interesting magnetic or optical properties.
Derivatization and Library Synthesis: The tertiary alcohol group and the pyrazole ring offer multiple points for chemical modification. A systematic derivatization of this compound could generate a library of novel molecules for various screening purposes.
Methodological Challenges:
Regioselective Synthesis: A primary challenge in the synthesis of 3-substituted pyrazoles is controlling the regioselectivity, as the reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazine (B178648) can yield a mixture of isomers. Developing a robust and scalable synthesis for this compound that overcomes this challenge is a key methodological hurdle.
Functional Group Tolerance: Synthetic routes to this molecule must be compatible with the tertiary alcohol and the pyrazole NH group. Protecting group strategies may be necessary for certain transformations, adding to the synthetic complexity.
| Research Area | Specific Focus | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Screening for anticancer, anti-inflammatory, and antimicrobial activities. | Discovery of new therapeutic lead compounds. |
| Catalysis | Synthesis of transition metal complexes and their application in catalysis. | Development of novel and efficient catalysts. |
| Materials Science | Incorporation into polymers or metal-organic frameworks. | Creation of functional materials with tailored properties. |
| Synthetic Methodology | Development of a highly regioselective and efficient synthesis. | Improved access to this and related pyrazole derivatives. |
Prospects for Advanced Chemical Synthesis and Functional Material Design
The future of this compound in advanced chemical synthesis and functional material design is promising, contingent on overcoming the current knowledge gap.
Advanced Chemical Synthesis:
As a building block, this compound offers a unique combination of a pyrazole ring and a tertiary alcohol. This structure can be exploited in several ways:
Introduction of Bulky Groups: The propan-2-ol substituent can provide steric hindrance, which can be useful in directing the regioselectivity of further reactions or in fine-tuning the biological activity of a target molecule.
Chiral Derivatives: The tertiary alcohol opens up the possibility of creating chiral derivatives, which is of paramount importance in the development of stereoselective drugs and catalysts.
Click Chemistry: The pyrazole ring can participate in "click" chemistry reactions, allowing for the efficient construction of complex molecular architectures.
Functional Material Design:
The incorporation of this compound into larger molecular frameworks could lead to the development of novel functional materials:
Hydrogen-Bonded Networks: The presence of both hydrogen bond donor (NH and OH) and acceptor (pyrazole nitrogens) sites makes this molecule an excellent candidate for the construction of supramolecular assemblies and crystal engineering.
Polymers with Tunable Properties: By converting the alcohol to a polymerizable group, this compound could be incorporated into polymers, potentially imparting desirable properties such as thermal stability, metal-chelating ability, or specific optical characteristics.
Metal-Organic Frameworks (MOFs): The pyrazole moiety can act as a linker in the formation of MOFs. The propan-2-ol group could be a post-synthetically modifiable handle to alter the properties of the MOF.
Q & A
Q. How can researchers design in vivo studies to assess the compound’s pharmacokinetics and tissue distribution?
- Methodological Answer : Radiolabel the compound (e.g., ¹⁴C) and administer it to rodent models. Use LC-MS/MS for plasma/tissue quantification, as applied in for pyrazole-piperazine analogs. Compartmental modeling (e.g., NONMEM) calculates absorption half-life and volume of distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
